molecular formula C4H6Cl2O2 B1582712 3-Chloropropyl chloroformate CAS No. 628-11-5

3-Chloropropyl chloroformate

Cat. No. B1582712
Key on ui cas rn: 628-11-5
M. Wt: 156.99 g/mol
InChI Key: MTXMEFUEBCFWCY-UHFFFAOYSA-N
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Patent
US04575378

Procedure details

77 g (0.5 mole) of 3-nitro-4-aminophenol are dissolved in 200 ml of dimethoxy ethane, 27 g of calcium carbonate are added, and 80 g (0.51 mole) of γ-chloropropyl chloroformate are added dropwise at 70° C. After 1 hour, the reaction mixture is filtered hot and the filtrate is stirred into 700 ml of ice-water, after which 128 g (93%) of the desired compound precipitate. The melting point is 103°-105° C., and after recrystallisation from toluene is 106° C.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:11])[CH:7]=[CH:8][C:9]=1[NH2:10])([O-:3])=[O:2].C(=O)([O-])[O-].[Ca+2].Cl[C:18]([O:20][CH2:21][CH2:22][CH2:23][Cl:24])=[O:19]>C(COC)OC>[N+:1]([C:4]1[CH:5]=[C:6]([OH:11])[CH:7]=[CH:8][C:9]=1[NH:10][C:18](=[O:19])[O:20][CH2:21][CH2:22][CH2:23][Cl:24])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1N)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
ClC(=O)OCCCCl

Conditions

Stirring
Type
CUSTOM
Details
the filtrate is stirred into 700 ml of ice-water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered hot
CUSTOM
Type
CUSTOM
Details
The melting point is 103°-105° C., and after recrystallisation from toluene
CUSTOM
Type
CUSTOM
Details
is 106° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)O)NC(OCCCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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